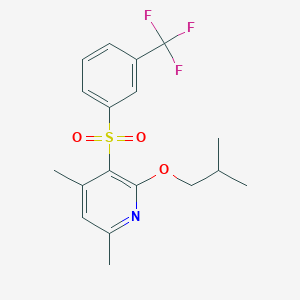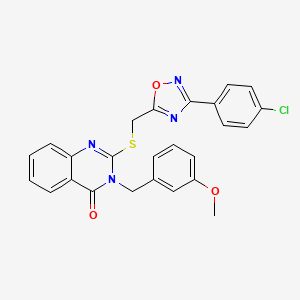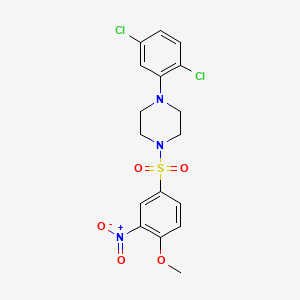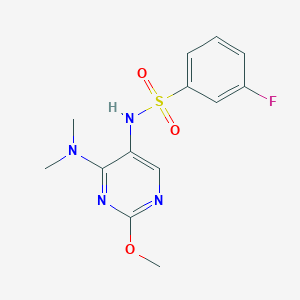
4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would be characterized by a pyrazole ring, two aldehyde groups, and a phenylsulfanyl group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions with the carbonyl groups if present . The phenylsulfanyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would depend on its exact structure. Pyrazoles generally have high melting points and are resistant to reduction .科学的研究の応用
Medicinal Chemistry: Drug Design and Discovery
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design. This compound’s structure allows for potential modification into pharmacologically active derivatives that could act as inhibitors or activators of specific biological pathways.
Chemical Synthesis: Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis processes. Its reactive aldehyde groups make it a candidate for various chemical reactions, potentially leading to the development of new synthetic routes for complex organic molecules .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure may provide interesting interactions in chromatographic techniques, making it useful for studying separation processes or as a standard in method development .
Pharmacology: Pharmacokinetic Studies
In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Its modification could lead to derivatives with varying absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the understanding of these crucial drug properties .
Biochemistry: Enzyme Inhibition
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: may act as an enzyme inhibitor, providing a tool for studying enzyme kinetics and mechanisms. It could be particularly useful in the investigation of enzymes that are sensitive to the steric and electronic effects imparted by the phenylsulfanyl and pyrazolidine moieties .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWCTTZUNDAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)


![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)


![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)